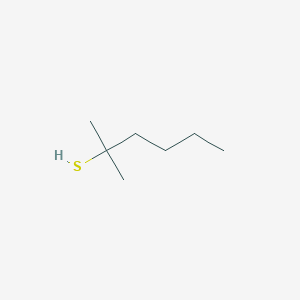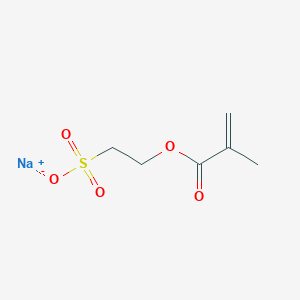
Sodium 2-sulfoethyl methacrylate
Übersicht
Beschreibung
Sodium 2-sulfoethyl methacrylate is a versatile chemical compound with the molecular formula C6H9NaO5S. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to form polymers and its solubility in water, making it valuable in the production of polycarboxylic acids and other polymeric materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 2-sulfoethyl methacrylate can be synthesized through the reaction of methacrylic acid with sodium 2-sulfoethyl sulfate. The reaction typically occurs in an aqueous medium and requires a catalyst to facilitate the esterification process. The reaction conditions often involve maintaining a temperature range of 60-80°C and a pH of around 7-8 to ensure optimal yield .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, methacrylic acid and sodium 2-sulfoethyl sulfate, are mixed in reactors equipped with temperature and pH control systems. The reaction mixture is then purified through filtration and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-sulfoethyl methacrylate undergoes various chemical reactions, including polymerization, substitution, and addition reactions. It is particularly known for its ability to polymerize, forming polycarboxylic acids and other polymeric structures .
Common Reagents and Conditions:
Polymerization: This reaction typically requires free radical initiators such as azobisisobutyronitrile (AIBN) and occurs in solvents like 1,4-dioxane.
Substitution: this compound can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Major Products: The primary products formed from these reactions include polycarboxylic acids, which are used in various industrial applications, and other polymeric materials with unique properties .
Wissenschaftliche Forschungsanwendungen
Sodium 2-sulfoethyl methacrylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium 2-sulfoethyl methacrylate primarily involves its ability to form polymers through free radical polymerization. The compound’s sulfoethyl group enhances its solubility in water, allowing it to interact with various molecular targets and pathways. In biological applications, the polymeric materials derived from this compound can interact with cellular components, promoting tissue regeneration and drug delivery .
Vergleich Mit ähnlichen Verbindungen
Sodium 4-styrenesulfonate: Similar in its ability to form water-soluble polymers but differs in its structural properties and applications.
Sodium methacrylate: Shares the methacrylate group but lacks the sulfoethyl group, resulting in different solubility and reactivity.
Uniqueness: Sodium 2-sulfoethyl methacrylate stands out due to its unique combination of the methacrylate and sulfoethyl groups, providing enhanced solubility and reactivity. This makes it particularly valuable in applications requiring water-soluble polymers and materials with specific functional properties .
Eigenschaften
IUPAC Name |
sodium;2-(2-methylprop-2-enoyloxy)ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5S.Na/c1-5(2)6(7)11-3-4-12(8,9)10;/h1,3-4H2,2H3,(H,8,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWNCLAWVNEDHG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061981 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-sulfoethyl ester, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1804-87-1 | |
| Record name | Sodium 2-sulphonatoethyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001804871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-sulfoethyl ester, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-sulfoethyl ester, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-sulphonatoethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 2-SULFOETHYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIF4U5LXQ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




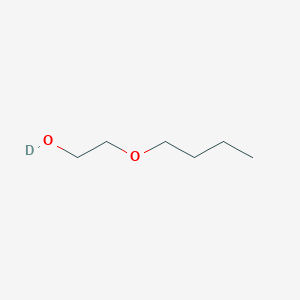

![2,6-Dimethyl-5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-3-pyridinecarboxylic acid 2-[4-(diphenylmethyl)piperazino]ethyl ester](/img/structure/B159984.png)
![2-[(1S,2R,4As,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4a-yl]-1,3-dithiolane](/img/structure/B159985.png)


![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate](/img/structure/B159994.png)
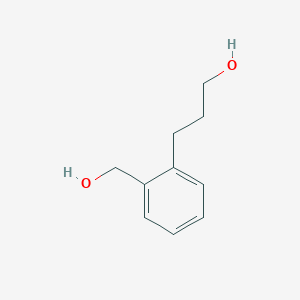
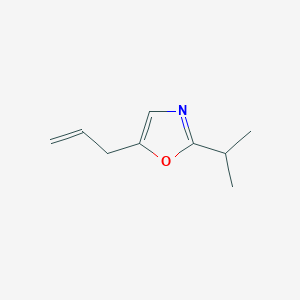
![2-VINYL-PYRAZOLO[1,5-A]PYRIDIN-3-AMINE](/img/structure/B160003.png)

